molecular formula C19H15ClN2O B408218 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Cat. No.: B408218
M. Wt: 322.8g/mol
InChI Key: ZPJZWMPNOHPGOC-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a pyridinylmethyl group, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-4-ylmethyl)aniline with a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.

    Coupling Reaction: The intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8g/mol

IUPAC Name

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H15ClN2O/c20-17-3-1-2-16(13-17)19(23)22-18-6-4-14(5-7-18)12-15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,23)

InChI Key

ZPJZWMPNOHPGOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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